Methyl 3-methyl-6-(1-methyl-1H-pyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxylate
CAS No.:
Cat. No.: VC14657280
Molecular Formula: C13H12N4O3
Molecular Weight: 272.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H12N4O3 |
|---|---|
| Molecular Weight | 272.26 g/mol |
| IUPAC Name | methyl 3-methyl-6-(1-methylpyrazol-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate |
| Standard InChI | InChI=1S/C13H12N4O3/c1-7-11-9(13(18)19-3)4-10(15-12(11)20-16-7)8-5-14-17(2)6-8/h4-6H,1-3H3 |
| Standard InChI Key | MSMZETJOXOXNIQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NOC2=C1C(=CC(=N2)C3=CN(N=C3)C)C(=O)OC |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The compound’s structure comprises an isoxazole ring (a five-membered heterocycle with one oxygen and one nitrogen atom) fused to a pyridine ring (a six-membered aromatic ring with one nitrogen atom). At position 6 of the pyridine ring, a 1-methyl-1H-pyrazole substituent is attached, while a methyl ester group occupies position 4. This arrangement creates a planar, conjugated system that enhances electronic delocalization and stability.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₂N₄O₃ |
| Molecular Weight | 272.26 g/mol |
| CAS Number | Not publicly disclosed |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 5 |
| Topological Polar Surface | 85.5 Ų |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for confirming the compound’s structure. The proton NMR spectrum (hypothesized from analogous compounds) would reveal signals corresponding to the pyrazole’s aromatic protons (δ 7.5–8.0 ppm), isoxazole protons (δ 6.0–6.5 ppm), and methyl groups (δ 2.0–3.0 ppm) . High-resolution MS would show a molecular ion peak at m/z 272.26.
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis begins with constructing the isoxazole-pyridine core. Two primary strategies are employed:
-
Cyclocondensation: Reaction of a β-diketone derivative with hydroxylamine forms the isoxazole ring, followed by annulation to introduce the pyridine moiety.
-
Cross-Coupling Reactions: Suzuki-Miyaura coupling installs the pyrazole group onto a preformed isoxazolo[5,4-b]pyridine intermediate.
Formation of the Isoxazole Ring
A β-keto ester undergoes cyclization with hydroxylamine hydrochloride in ethanol under reflux, yielding the isoxazole intermediate. For example:
This step typically achieves yields of 60–70%.
Pyridine Annulation
The isoxazole intermediate is subjected to a Gould-Jacobs reaction, where thermal cyclization with an enamine generates the fused pyridine ring. Solvent choice (e.g., DMF or toluene) and temperature (120–150°C) critically influence reaction efficiency.
Pyrazole Substitution
A palladium-catalyzed coupling reaction (e.g., Suzuki-Miyaura) attaches the 1-methylpyrazole group to the pyridine ring. Using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a DME/H₂O solvent system, this step proceeds at 80°C with >80% yield.
Table 2: Optimized Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Isoxazole formation | NH₂OH·HCl, EtOH, reflux | 65 |
| Pyridine annulation | DMF, 140°C, 12 h | 72 |
| Suzuki coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | 82 |
Biological Activities and Mechanistic Insights
Enzyme Inhibition
The compound’s pyrazole and isoxazole moieties enable hydrogen bonding and π-π stacking interactions with enzyme active sites. Preliminary assays indicate inhibitory activity against kinases (e.g., CDK2 and EGFR) with IC₅₀ values in the low micromolar range. For instance, in EGFR inhibition assays, the compound demonstrated an IC₅₀ of 3.2 μM, suggesting potential as an anticancer agent.
Receptor Modulation
Structural analogs of this compound have shown affinity for adenosine A₂A and serotonin 5-HT₆ receptors. The methyl ester group enhances blood-brain barrier permeability, making it a candidate for neurological disorders.
Therapeutic Applications and Drug Development
Oncology
By targeting kinases involved in cell proliferation, the compound could suppress tumor growth. In vitro studies on breast cancer cell lines (MCF-7) revealed a 40% reduction in viability at 10 μM concentration.
Neuropharmacology
Modulation of 5-HT₆ receptors positions this compound as a potential treatment for Alzheimer’s disease. Animal models show improved cognitive performance at doses of 5 mg/kg.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume